Cas no 132227-01-1 (1,3-benzoxazole-5-carbonitrile)

1,3-Benzoxazole-5-carbonitrile is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitrile group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals, agrochemicals, and material science. The nitrile functionality offers reactivity for further derivatization, enabling the synthesis of amides, carboxylic acids, or heterocyclic systems. Its benzoxazole scaffold contributes to stability and potential bioactivity, making it valuable in medicinal chemistry for drug discovery. The compound's well-defined reactivity profile and compatibility with diverse reaction conditions enhance its utility in multi-step synthetic routes. High purity grades are typically available to ensure reproducibility in research and industrial applications.
1,3-benzoxazole-5-carbonitrile structure
132227-01-1 structure
Product name:1,3-benzoxazole-5-carbonitrile
CAS No:132227-01-1
MF:C8H4N2O
MW:144.1301612854
MDL:MFCD16817443
CID:1028223
PubChem ID:20380686

1,3-benzoxazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzo[d]oxazole-5-carbonitrile
    • 1,3-Benzoxazole-5-carbonitrile
    • 5-Benzoxazolecarbonitrile
    • 5-Benzofurancarbonitrile
    • Benzooxazole-5-carbonitrile
    • cyclopenta[c]pyran-5-carbonitrile
    • EN300-66043
    • DA-18922
    • SCHEMBL11518261
    • F80454
    • Z1033256930
    • A888319
    • 1,3-BENZOXAZOL-5-YL CYANIDE
    • AKOS016001487
    • DTXSID80606468
    • AS-8317
    • STL433312
    • 132227-01-1
    • MFCD16817443
    • DTXCID40557225
    • 1,3-benzoxazole-5-carbonitrile
    • MDL: MFCD16817443
    • Inchi: InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
    • InChI Key: XQDAKZJVIKDSCF-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1C#N)N=CO2

Computed Properties

  • Exact Mass: 144.032362755g/mol
  • Monoisotopic Mass: 144.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 281.4±13.0 ºC (760 Torr),
  • Flash Point: 124.0±19.8 ºC,
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1,3-benzoxazole-5-carbonitrile Security Information

1,3-benzoxazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-8317-100MG
1,3-benzoxazole-5-carbonitrile
132227-01-1 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
AS-8317-5MG
1,3-benzoxazole-5-carbonitrile
132227-01-1 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-8317-10MG
1,3-benzoxazole-5-carbonitrile
132227-01-1 >90%
10mg
£63.00 2025-02-09
Chemenu
CM125873-100mg
benzo[d]oxazole-5-carbonitrile
132227-01-1 95%
100mg
$*** 2023-03-31
Chemenu
CM125873-5g
benzo[d]oxazole-5-carbonitrile
132227-01-1 95%
5g
$853 2021-08-05
Chemenu
CM125873-5g
benzo[d]oxazole-5-carbonitrile
132227-01-1 95%
5g
$*** 2023-03-31
Key Organics Ltd
AS-8317-50MG
1,3-benzoxazole-5-carbonitrile
132227-01-1 >90%
50mg
£102.00 2025-02-09
Chemenu
CM125873-1g
benzo[d]oxazole-5-carbonitrile
132227-01-1 95%
1g
$235 2024-08-02
1PlusChem
1P0010VP-250mg
5-Benzoxazolecarbonitrile
132227-01-1 95%
250mg
$93.00 2023-12-22
1PlusChem
1P0010VP-2.5g
5-Benzoxazolecarbonitrile
132227-01-1 95%
2.5g
$191.00 2023-12-22

Additional information on 1,3-benzoxazole-5-carbonitrile

Professional Introduction to 1,3-benzoxazole-5-carbonitrile (CAS No. 132227-01-1)

1,3-benzoxazole-5-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic organic compound, with the molecular formula C₇H₃N₃O, belongs to the benzoxazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The CAS number 132227-01-1 serves as a unique identifier for this substance, ensuring precise classification and differentiation within chemical databases and research literature.

The structure of 1,3-benzoxazole-5-carbonitrile features a benzene ring fused with an oxygen-containing heterocycle, specifically an oxazole ring. The presence of a nitrile group at the 5-position introduces additional reactivity, making it a valuable intermediate in synthetic chemistry. This compound's electronic properties, influenced by the conjugation between the aromatic system and the nitrile moiety, contribute to its utility in various chemical transformations.

In recent years, 1,3-benzoxazole-5-carbonitrile has been extensively studied for its pharmacological potential. The benzoxazole scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. The nitrile group further enhances its pharmacological profile by enabling modifications that can fine-tune bioactivity. Current research highlights its incorporation into novel therapeutic agents targeting neurological disorders and cancer.

One of the most compelling aspects of 1,3-benzoxazole-5-carbonitrile is its versatility in synthetic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for functionalization. This adaptability has made it a preferred building block in the synthesis of more complex molecules. Additionally, the benzoxazole core can undergo various reactions such as nucleophilic substitution and cyclization, further expanding its synthetic utility.

The pharmaceutical applications of 1,3-benzoxazole-5-carbonitrile are particularly noteworthy. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors implicated in diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been a focus of interest, as it may facilitate direct action on neurological targets. Furthermore, its interaction with biological pathways suggests potential in developing treatments for metabolic disorders.

Recent advancements in computational chemistry have also shed light on the mechanistic aspects of 1,3-benzoxazole-5-carbonitrile interactions. Molecular modeling studies have revealed how the compound binds to target proteins, offering insights into its mode of action. These findings are crucial for optimizing drug design and improving therapeutic outcomes. The integration of machine learning algorithms has further accelerated the discovery process by predicting novel derivatives with enhanced bioactivity.

The synthetic pathways for producing 1,3-benzoxazole-5-carbonitrile have been refined over time to ensure high yield and purity. Traditional methods often involve condensation reactions between o-hydroxybenzaldehyde derivatives and cyanogen bromide or other nitrile sources under controlled conditions. However, modern approaches leverage catalytic systems that enhance efficiency while minimizing waste. Green chemistry principles have also been applied to develop more sustainable synthetic routes.

In conclusion,1,3-benzoxazole-5-carbonitrile (CAS No. 132227-01-1) represents a cornerstone compound in pharmaceutical research due to its structural versatility and pharmacological promise. Its role as a key intermediate in drug development continues to evolve with advancements in synthetic methodologies and computational biology. As scientific understanding deepens, new applications for this compound are likely to emerge, reinforcing its importance in medicinal chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:132227-01-1)1,3-benzoxazole-5-carbonitrile
A888319
Purity:99%
Quantity:1g
Price ($):176.0